molecular formula C10H9FO2 B1467555 2-Cyclopropyl-5-fluorobenzoic acid CAS No. 1250504-78-9

2-Cyclopropyl-5-fluorobenzoic acid

Cat. No. B1467555
CAS RN: 1250504-78-9
M. Wt: 180.17 g/mol
InChI Key: DKHIZIMQCGMRNO-UHFFFAOYSA-N
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Description

2-Cyclopropyl-5-fluorobenzoic acid is an organic compound with the molecular formula C10H9FO2 . It is a derivative of benzoic acid, a common organic acid that has many uses in industrial and laboratory settings. This compound is a cyclopropyl-substituted benzoic acid that is substituted at the 5-position with a fluorine atom.


Molecular Structure Analysis

The molecular weight of 2-Cyclopropyl-5-fluorobenzoic acid is 180.18 . The IUPAC name for this compound is 2-cyclopropyl-5-fluorobenzoic acid . The InChI code for this compound is 1S/C10H9FO2/c11-7-3-4-8 (6-1-2-6)9 (5-7)10 (12)13/h3-6H,1-2H2, (H,12,13) .


Physical And Chemical Properties Analysis

2-Cyclopropyl-5-fluorobenzoic acid is a powder at room temperature . The compound is stable under normal temperatures and pressures .

Scientific Research Applications

Medicinal Chemistry: Synthesis of PARP Inhibitors

2-Cyclopropyl-5-fluorobenzoic acid: is utilized in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, which are a class of drugs used in cancer treatment. The compound serves as a precursor in the eco-friendly synthesis of Olaparib, a PARP inhibitor approved for treating metastatic breast cancer and ovarian cancer . This synthesis method emphasizes atom economy and environmental friendliness.

Material Science: Lanthanide Complexes

In material science, 2-Cyclopropyl-5-fluorobenzoic acid is used to construct dinuclear lanthanide complexes. These complexes have potential applications in creating advanced materials with unique thermal and fluorescent properties, which can be used in sensors, imaging, and lighting technologies .

Analytical Chemistry: HPLC Method Development

The compound is also significant in analytical chemistry, where it’s used in the development of high-performance liquid chromatography (HPLC) methods. It serves as a standard for the fast analysis of benzoic acids, aiding in the development of efficient analytical procedures .

Chemical Synthesis: Eco-Friendly Reagents

2-Cyclopropyl-5-fluorobenzoic acid: is recognized for its role in promoting eco-friendly chemical synthesis. It’s part of a movement towards greener chemistry, where it’s used as a reagent that minimizes harmful byproducts and waste .

Pharmacology: Drug Solubility and Permeability

In pharmacology, the compound is investigated for its ability to improve the solubility and permeability of drugs. It acts as a coformer in pharmaceutical formulations, potentially enhancing the bioavailability of medications .

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mechanism of Action

properties

IUPAC Name

2-cyclopropyl-5-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO2/c11-7-3-4-8(6-1-2-6)9(5-7)10(12)13/h3-6H,1-2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKHIZIMQCGMRNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-5-fluorobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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